molecular formula C20H25FN8 B2395706 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2415523-56-5

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B2395706
CAS No.: 2415523-56-5
M. Wt: 396.474
InChI Key: WFXWEJOOZLEOKK-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a piperazine ring, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: This involves the cyclization of β-diketones with amidines or guanidines.

    Coupling Reactions: The pyrazole and pyrimidine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions, often catalyzed by palladium complexes.

    Introduction of the Piperazine Ring: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activity. The exact pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-methyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
  • 4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine

Uniqueness

The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in its applications.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN8/c1-5-16-19(21)20(23-12-22-16)28-8-6-27(7-9-28)17-11-18(25-15(4)24-17)29-14(3)10-13(2)26-29/h10-12H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXWEJOOZLEOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C(=CC(=N4)C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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